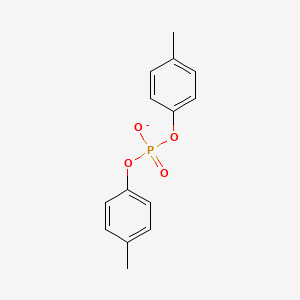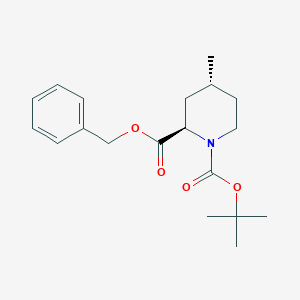
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate is a complex organic compound that features a benzyl group, a piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Boc Protecting Group: The Boc group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The piperidine ring can be reduced to form various substituted piperidines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Substituted piperidines.
Substitution: Various functionalized piperidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The benzyl group can participate in π-π interactions, enhancing binding affinity to certain targets. The piperidine ring can act as a scaffold for further functionalization, enabling the compound to interact with specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-boc-piperidine-2-carboxylate
- Benzyl N-boc-4-methyl-piperidine-2-carboxylate
- Benzyl N-boc-4-ethyl-piperidine-2-carboxylate
Uniqueness
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate is unique due to the presence of the trans configuration and the specific substitution pattern on the piperidine ring. This configuration can lead to distinct stereochemical properties and reactivity compared to its cis or unsubstituted counterparts.
Propiedades
Fórmula molecular |
C19H27NO4 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3/t14-,16-/m1/s1 |
Clave InChI |
GMZPZDIZYAVNKA-GDBMZVCRSA-N |
SMILES isomérico |
C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13402692.png)

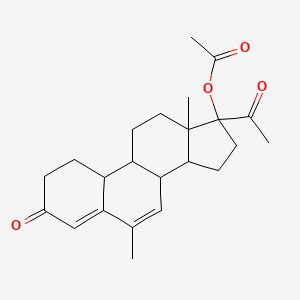

![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
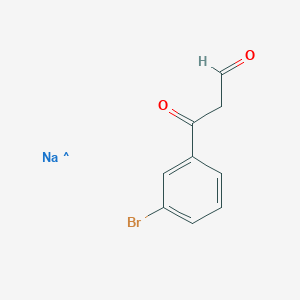
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
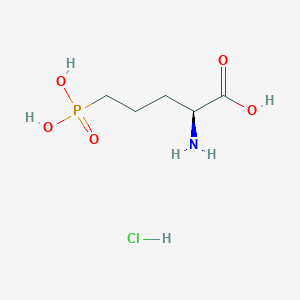
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)

